N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine
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Overview
Description
N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, including drug discovery, material synthesis, and catalysis. This compound is of interest due to its potential biological and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine typically involves the following steps:
Preparation of the azetidine core: The azetidine ring is synthesized through cyclization reactions starting from appropriate precursors.
Introduction of the phenylethenesulfonyl group: This step involves the reaction of the azetidine core with phenylethene sulfonyl chloride under controlled conditions.
Attachment of the pyridazin-3-amine group: The final step involves the reaction of the intermediate with pyridazin-3-amine under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interactions with biological targets are being explored for various medical applications.
Medicine: The compound is being investigated for its medicinal properties, including its potential use as an anti-inflammatory, analgesic, or antipyretic agent. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Azetidine derivatives: Other azetidine-based compounds with different substituents.
Pyridazin-3-amine derivatives: Compounds with variations in the pyridazin-3-amine group.
Phenylethenesulfonyl derivatives: Compounds containing the phenylethenesulfonyl moiety with different core structures.
Uniqueness: N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine stands out due to its unique combination of the azetidine, phenylethenesulfonyl, and pyridazin-3-amine groups. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-22(21,10-8-13-5-2-1-3-6-13)19-11-14(12-19)17-15-7-4-9-16-18-15/h1-10,14H,11-12H2,(H,17,18)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWENDVUOHQPJQL-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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